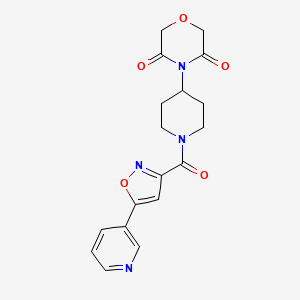

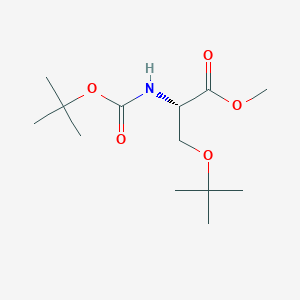

4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could involve the use of isoxazole and pyridine moieties, which are present in many natural products, drugs, pesticides, and industrial materials . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Applications De Recherche Scientifique

Synthesis and Anticancer Activity A study by Kumar et al. (2013) delved into the efficient synthesis of piperazine-2,6-dione derivatives, including compounds with pyridin-3-yl groups, evaluating their potential as anticancer agents. The research highlighted the utility of microwave irradiation in synthesizing these derivatives, with certain compounds showing promising anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, 2013).

Platelet Antiaggregating and Other Activities Fossa et al. (1991) synthesized a series of 5-substituted 4-isoxazolecarboxamides, exploring their biochemical activities. This research demonstrates the potential of isoxazole derivatives, similar to the core structure of the queried compound, in exhibiting platelet antiaggregating activity, albeit slightly inferior to acetylsalicylic acid, along with anti-inflammatory, analgesic, and antipyretic activities in animal models (Fossa, 1991).

Ring Opening Reaction Studies Šafár̆ et al. (2000) investigated the ring-opening reactions of certain dione derivatives with cyclic secondary amines, providing insights into the chemical behavior and potential applications of compounds with structural similarities to the one . This study contributes to understanding the chemical reactions and potential synthetic applications involving morpholine and piperidine, key components of the target compound (Šafár̆, 2000).

Efficient Synthesis of Spiroheterocycles Gao et al. (2017) focused on the synthesis of spiroheterocycles, incorporating pyridyl and morpholinyl groups into their structures. This research underscores the efficiency and versatility of using microwave irradiation for synthesizing complex heterocyclic compounds, potentially including structures similar to the queried compound (Gao, 2017).

Novel Bioactive Heterocycle Synthesis Prasad et al. (2018) synthesized a novel bioactive heterocycle involving a piperidine and morpholine ring, similar in complexity to the target compound. The study provided valuable insights into the antiproliferative activity of such compounds and detailed structural characterization through various spectroscopic methods (Prasad, 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

These compounds interact with their targets, leading to changes that result in their respective biological activities .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have shown a range of effects, such as antiviral, anti-inflammatory, and anticancer activities .

Propriétés

IUPAC Name |

4-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c23-16-10-26-11-17(24)22(16)13-3-6-21(7-4-13)18(25)14-8-15(27-20-14)12-2-1-5-19-9-12/h1-2,5,8-9,13H,3-4,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVUDHXSDYVDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2431982.png)

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2431986.png)

![N-(2-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2431990.png)

![N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2431994.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2431996.png)

![1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2431998.png)

![2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2431999.png)

![8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432003.png)